4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide
Description
This compound is a benzamide derivative featuring a tert-butyl group at the para position of the benzoyl moiety. Its structure includes a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group, connected via an imidazole-methyl linker to a second phenyl ring (Figure 1).
and describe methods for synthesizing benzamide and oxadiazole-containing compounds. A plausible pathway involves:
Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives .
Coupling of the oxadiazole-imidazole intermediate to the benzamide core using carbodiimide-based coupling agents (e.g., HBTU) in the presence of DIPEA .
Structural Confirmation:
Key characterization data (absent in the evidence for this specific compound) would likely include:
Properties
IUPAC Name |
4-tert-butyl-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O3/c1-30(2,3)23-11-7-22(8-12-23)28(36)32-24-13-5-20(6-14-24)17-35-18-26(31-19-35)29-33-27(34-38-29)21-9-15-25(37-4)16-10-21/h5-16,18-19H,17H2,1-4H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDFUGGPHPTOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be described by the following formula:
This structure features a tert-butyl group, an oxadiazole moiety, and an imidazole ring, which are known to contribute significantly to the biological activities of the compound.
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. In vitro studies have demonstrated that 4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide shows cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 92.4 µM against a panel of 11 different cancer cell lines, including human colon adenocarcinoma and lung carcinoma cells .
| Cell Line Type | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Human Lung Adenocarcinoma | 92.4 |
| Human Gastric Carcinoma | 92.4 |
| Human Melanoma | 92.4 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory pathways by modulating cytokine release and reducing oxidative stress markers in cellular models .
Antimicrobial Activity
The antimicrobial potential of compounds containing oxadiazole and imidazole rings has been documented extensively. The synthesized compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
The biological activity of 4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival .
- Modulation of Signaling Pathways : By affecting signaling pathways such as NF-kB and MAPK, the compound may reduce inflammation and promote apoptosis in cancer cells .
- Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA or form adducts that disrupt replication processes in rapidly dividing cells .
Case Studies
A notable case study involved the evaluation of the compound's effects on human cervical cancer cells (HeLa). The study found that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis through caspase activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes compounds with structural or functional similarities:
Oxadiazole vs. Triazole Derivatives
- Oxadiazole-containing compounds (e.g., the target compound and compound 7 from ) exhibit enhanced metabolic stability due to the electronegative oxadiazole ring, which resists enzymatic degradation. Compound 7 demonstrated potent antitumor activity (IC₅₀ = 9.4 µM) across 11 cell lines, attributed to its oxadiazole-maleimide hybrid structure .
- Triazole derivatives (e.g., 4-benzyl-5-(4-tert-butyl-phenyl)-4H-triazole-3-thiol) often show lower potency in anticancer assays compared to oxadiazoles, likely due to reduced electron-withdrawing effects and higher metabolic susceptibility .
Imidazole vs. Pyrazole Linkers
- The target compound’s imidazole linker may improve π-π stacking interactions with biological targets compared to pyrazole-based analogs (e.g., SI112). Imidazole’s higher basicity (pKa ~7) facilitates protonation in physiological environments, enhancing solubility and target engagement .
Substituent Effects
- tert-Butyl groups (common in all listed compounds) contribute to lipophilicity, improving membrane permeability. However, excessive hydrophobicity (e.g., in compound 7) may reduce aqueous solubility, necessitating formulation optimization .
- 4-Methoxyphenyl substituents (target compound and SI112) can enhance binding to aromatic residues in enzyme active sites, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
